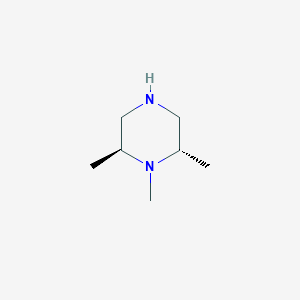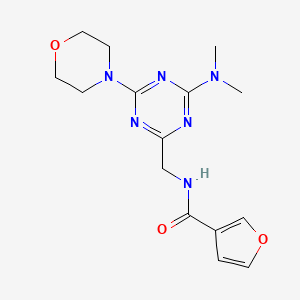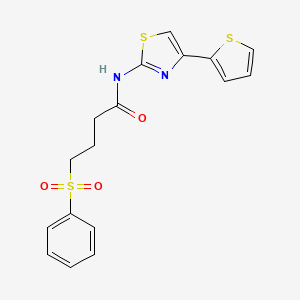
3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic compound known for its complex molecular structure, featuring a pyrimidine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound often involves multi-step processes that start with the formation of the pyrimidine core Typical reagents may include diethyl malonate, formamide, and appropriate catalysts
Industrial Production Methods: : In industrial settings, the production is scaled up using batch or continuous flow processes. The reaction conditions are optimized for temperature, pressure, and pH to maximize yield and purity. Solvent recovery systems and advanced purification techniques are employed to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound is prone to various chemical reactions, including:
Oxidation: : Under controlled conditions, the molecule can undergo oxidation to introduce functional groups or alter the existing ones.
Reduction: : Selective reduction can be used to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions: : Reagents such as sodium borohydride for reduction, oxidizing agents like hydrogen peroxide, and solvents like dichloromethane are frequently used. Conditions often involve maintaining specific temperatures, inert atmospheres, and using catalysts to facilitate the reactions.
Major Products: : The major products from these reactions vary but can include derivatives with altered functional groups that enhance the compound's utility in specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules and materials.
Biology: : Research has explored its potential as a bioactive molecule, possibly interacting with biological targets in cellular pathways.
Medicine: : Preliminary studies suggest it might have therapeutic potential, although further research is necessary to confirm its efficacy and safety.
Industry: : In industrial applications, it serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects is tied to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes, receptors, or nucleic acids, thereby influencing pathways related to cellular function, growth, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with others, such as its analogs with varied substituents, highlights its unique properties. Other similar compounds might include those with a different pyrimidine substitution pattern or alternative groups on the piperidine ring.
By understanding these nuances, researchers can appreciate the distinct advantages this compound offers over its peers.
Eigenschaften
IUPAC Name |
3-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-12-9-17(22-15(4)21-12)27-16-5-7-23(8-6-16)18(25)10-24-11-20-14(3)13(2)19(24)26/h9,11,16H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZIBHFLHWRVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=NC(=C(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{2-[(4-chlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2479353.png)
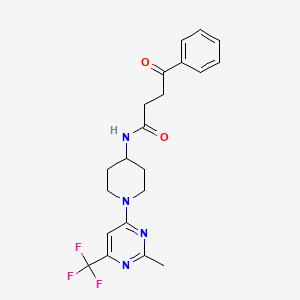
![N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2479358.png)
![rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B2479359.png)
![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)
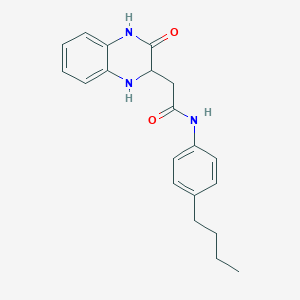
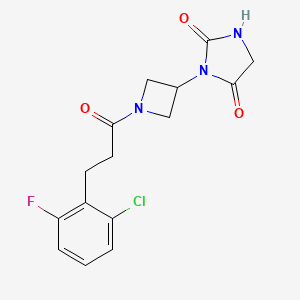
![2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2479366.png)
